N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring fused with a pyrazole moiety
Preparation Methods
The synthesis of N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Scientific Research Applications
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N2-(1H-1,3-benzodiazol-5-yl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine:
Benzyl cyanides: These compounds contain a phenyl group attached to a nitrile, offering different reactivity and applications.
Indole derivatives: These compounds, while structurally different, also exhibit significant biological activities and are used in medicinal chemistry.
This compound stands out due to its unique combination of a pyridine ring with a pyrazole moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(21-15-4-5-15)14-6-8-19-17(11-14)13-3-1-2-12(10-13)16-7-9-20-22-16/h1-3,6-11,15H,4-5H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWYVONTAYZINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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